molecular formula C16H21N3OS B10887982 (5Z)-2-(butylamino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-(butylamino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B10887982
M. Wt: 303.4 g/mol
InChI Key: OCFNSRDMLHCYCG-KAMYIIQDSA-N
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Description

2-(BUTYLAMINO)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLENE}-1,3-THIAZOL-4-ONE is a synthetic organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with butylamino and dimethylaminophenylmethylene groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BUTYLAMINO)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLENE}-1,3-THIAZOL-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an appropriate base, such as sodium hydroxide, to yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(BUTYLAMINO)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLENE}-1,3-THIAZOL-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(BUTYLAMINO)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLENE}-1,3-THIAZOL-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, dyes, and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(BUTYLAMINO)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLENE}-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: A related compound with similar structural features but different reactivity and applications.

    Thiosemicarbazones: Compounds with a thiosemicarbazide moiety that can undergo similar cyclization reactions to form thiazole derivatives.

    Thiazole Derivatives: A broad class of compounds containing the thiazole ring, with diverse chemical properties and applications.

Uniqueness

2-(BUTYLAMINO)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLENE}-1,3-THIAZOL-4-ONE is unique due to its specific substitution pattern and the presence of both butylamino and dimethylaminophenylmethylene groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C16H21N3OS

Molecular Weight

303.4 g/mol

IUPAC Name

(5Z)-2-butylimino-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H21N3OS/c1-4-5-10-17-16-18-15(20)14(21-16)11-12-6-8-13(9-7-12)19(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,18,20)/b14-11-

InChI Key

OCFNSRDMLHCYCG-KAMYIIQDSA-N

Isomeric SMILES

CCCCN=C1NC(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/S1

Canonical SMILES

CCCCN=C1NC(=O)C(=CC2=CC=C(C=C2)N(C)C)S1

Origin of Product

United States

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